Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH
Description
Historical Development and Significance of Pseudoproline Technology in Solid-Phase Peptide Synthesis (SPPS)
The challenge of synthesizing long or difficult peptide sequences has been a persistent issue in peptide chemistry, often limited by the poor solvation of the growing peptide chain attached to the solid support. wikipedia.org A primary cause of these difficulties is the tendency of peptide chains to aggregate through the formation of stable intermolecular secondary structures, most notably β-sheets. wikipedia.orgbachem.com This aggregation can hinder reaction kinetics, leading to incomplete coupling and deprotection steps, which results in low yields and impure products. chempep.commblintl.com
In the mid-1990s, the research group of Manfred Mutter introduced pseudoproline dipeptides as a groundbreaking solution to this problem. iris-biotech.debachem.compeptide.com First described in 1995, these building blocks were designed as a solubilizing, structure-disrupting protection technique. chempep.com The core concept was to mimic the structural effect of proline, which naturally induces a "kink" in the peptide backbone and disrupts ordered secondary structures like β-sheets and α-helices. bachem.com By converting a serine or threonine residue into a temporary oxazolidine (B1195125) ring, a proline-like conformation is imposed on the peptide backbone. wikipedia.orgbachem.com
The significance of this technology lies in its ability to serve two critical functions simultaneously: it acts as a temporary protecting group for the side chain of Ser, Thr, or Cys, and it functions as a solubilizing agent that prevents aggregation. wikipedia.org The introduction of pseudoproline dipeptides, which are pre-formed units of an amino acid coupled to the pseudoproline-modified residue, circumvented the difficult step of coupling an amino acid to the sterically hindered nitrogen of the oxazolidine ring. wikipedia.orgbachem.com This innovation made the technology highly compatible with standard automated Fmoc-SPPS protocols, leading to its widespread adoption. chempep.comwikipedia.org The routine use of pseudoproline dipeptides has since enabled the successful synthesis of numerous previously intractable peptides, including long peptides, small proteins, and cyclic peptides. wikipedia.orgpeptide.com
Role of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH as a Specialized Building Block in Peptide Synthesis
This compound is a highly specialized pseudoproline dipeptide designed for use in Fmoc-based SPPS. chemimpex.comsigmaaldrich.com It is specifically engineered to be incorporated into peptide sequences at a Serine-Threonine motif. sigmaaldrich.com Each component of this compound has a distinct and crucial function:
Fmoc (Fluorenylmethoxycarbonyl) group: This is a base-labile protecting group on the N-terminus, which is standard in Fmoc-SPPS. It is removed under mild basic conditions to allow for the coupling of the next amino acid in the sequence. chemimpex.com
Ser(tBu) (O-tert-butyl-Serine): The serine residue is protected with a tert-butyl (tBu) group. This acid-labile protecting group prevents unwanted side reactions at the serine's hydroxyl group during synthesis and enhances the compound's stability and solubility. chemimpex.com
Thr(Psi(Me,Me)pro) (Threonine-derived Pseudoproline): The threonine residue is modified to form a (4S,5R)-2,2,5-trimethyloxazolidine-4-carboxylic acid. chemicalbook.com This moiety, denoted as Thr(Psi(Me,Me)pro), creates the proline-like kink in the peptide backbone that disrupts secondary structure formation. sigmaaldrich.com The oxazolidine ring is stable throughout the synthesis but is cleaved under standard final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue in the final peptide. sigmaaldrich.com
This dipeptide is used as a single building block, which has the dual advantage of extending the peptide chain by two residues in a single coupling step while simultaneously preventing aggregation. sigmaaldrich.comsigmaaldrich.com Its unique structure is particularly valuable for the synthesis of complex peptide-based drugs and proteins where precise sequence control and high purity are paramount. chemimpex.com By incorporating this compound, researchers can achieve higher yields and purity in crude products, simplifying subsequent purification efforts. chemimpex.commerckmillipore.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4S,5R)-3-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | chemicalbook.com |
| Molecular Formula | C₂₉H₃₆N₂O₇ | sigmaaldrich.comchemicalbook.comiris-biotech.depeptide.com |
| Molecular Weight | 524.61 g/mol | sigmaaldrich.comiris-biotech.demedchemexpress.com |
| CAS Number | 1266350-99-5 | chemicalbook.comiris-biotech.depeptide.com |
| Appearance | White to off-white powder | chemicalbook.com |
| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |
Overview of Challenges in Peptide Synthesis Addressed by Pseudoproline Dipeptides
The chemical synthesis of peptides, especially those with long or complex sequences, is fraught with challenges that can severely impact the efficiency and success of the process. bachem.commblintl.com Pseudoproline dipeptides have emerged as a powerful solution to several of these key issues. chempep.comwikipedia.org
The most significant challenge is peptide aggregation . mblintl.com During SPPS, as the peptide chain elongates on the solid support, it can fold and self-associate with neighboring chains, primarily through the formation of intermolecular hydrogen bonds that lead to stable β-sheet structures. chempep.comwikipedia.org This aggregation renders the N-terminal amine of the growing chain inaccessible, leading to incomplete acylation (coupling) reactions and low yields. chempep.comacs.org Hydrophobic sequences are particularly prone to this problem. chempep.commblintl.com Pseudoproline dipeptides directly counter this by introducing a conformational "kink" that disrupts the regular backbone structure required for β-sheet formation. chempep.compeptide.compeptide.com
Another major hurdle is the poor solubility of the growing peptide. chempep.comwikipedia.org Aggregated peptides are often poorly solvated by the solvents used in SPPS (such as DMF or NMP), which further hinders reaction efficiency. chempep.com By breaking up these aggregates, pseudoprolines enhance the solvation of the peptide chain, ensuring that reagents have better access to the reaction sites. chempep.comwikipedia.org This improved solubility is also beneficial for the purification of the final product. bachem.compeptide.com
These issues collectively result in low coupling efficiency and reduced yields . chempep.com By preventing aggregation and improving solubility, pseudoprolines lead to more efficient and predictable acylation and deprotection reactions, which translates to higher yields of the desired peptide and greater purity of the crude product. chempep.comiris-biotech.demerckmillipore.com This increased efficiency helps to avoid the need for costly and time-consuming repeat syntheses of failed sequences. wikipedia.orgmerckmillipore.com Furthermore, the use of pseudoprolines at the C-terminus of a peptide fragment can minimize racemization during fragment coupling, a significant advantage in convergent synthesis strategies. iris-biotech.debachem.compeptide.com
Table 2: Challenges in SPPS and Solutions Provided by Pseudoproline Dipeptides
| Challenge in SPPS | How Pseudoproline Dipeptides Provide a Solution | Source(s) |
| Peptide Aggregation | The proline-like oxazolidine/thiazolidine (B150603) ring introduces a "kink" that disrupts interchain hydrogen bonding and β-sheet formation. | chempep.comwikipedia.orgpeptide.compeptide.com |
| Poor Solubility | By preventing aggregation, the peptide chains remain better solvated in common SPPS solvents, improving reagent access. | chempep.comwikipedia.orgpeptide.com |
| Low Coupling Efficiency | The N-terminus of the growing chain remains exposed and accessible for acylation, leading to more complete coupling reactions. | chempep.comiris-biotech.de |
| Low Yield & Purity | Enhanced reaction efficiency and prevention of side-product formation result in higher yields of the target peptide and purer crude products. | wikipedia.orgiris-biotech.demerckmillipore.com |
| Difficult Cyclization | The backbone kink pre-organizes linear peptides into a conformation favorable for head-to-tail cyclization, accelerating the reaction. | iris-biotech.depeptide.com |
| C-terminal Racemization | Using a pseudoproline at the C-terminus of a peptide fragment minimizes the risk of epimerization during fragment condensation. | iris-biotech.debachem.compeptide.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAILEBHPYBEGO-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Ser Tbu Thr Psi Me,me Pro Oh and Its Incorporation into Peptide Chains
Synthesis of Oxazolidine-Derived Pseudoproline Dipeptides
The creation of oxazolidine-derived pseudoproline dipeptides is a key step that allows for the temporary and reversible introduction of a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that lead to aggregation. creative-peptides.compeptide.com
Two primary strategies are employed for the synthesis of pseudoproline dipeptides derived from serine and threonine:
Direct Insertion: This is the more common and efficient method. chempep.com It involves the formation of the oxazolidine (B1195125) ring on a pre-formed dipeptide containing a C-terminal serine or threonine. The hydroxyl group of the serine or threonine side chain reacts with an aldehyde or ketone, such as acetone (B3395972) or dimethoxypropane, to form the five-membered oxazolidine ring. chempep.commdpi.com This method is favored for its higher efficiency and compatibility with automated synthesis protocols. chempep.com
In Situ Acylation: In this less common approach, a pre-formed serine- or threonine-derived oxazolidine is acylated with an activated amino acid derivative, like an acid fluoride (B91410) or an N-carboxyanhydride (NCA). chempep.com However, this method often suffers from low coupling yields due to the reduced nucleophilicity of the nitrogen atom within the sterically hindered oxazolidine ring. chempep.commerckmillipore.com
The pseudoproline moiety is stable under the standard basic conditions of Fmoc removal (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support, thereby regenerating the native serine or threonine residue. chempep.commedchemexpress.com
While detailed proprietary synthesis procedures for the commercial production of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH are not publicly available, the synthesis would logically follow the "direct insertion" strategy. This would involve the following conceptual steps:
Dipeptide Formation: Synthesis of the dipeptide H-Ser(tBu)-Thr-OH. The tert-butyl (tBu) protecting group on the serine side chain is crucial for compatibility with the Fmoc/tBu protection strategy in SPPS.
Oxazolidine Ring Formation: Reaction of the H-Ser(tBu)-Thr-OH dipeptide with a ketone, such as acetone or its equivalent 2,2-dimethoxypropane, under acidic catalysis to form the dimethyl-substituted oxazolidine ring on the threonine residue. This results in the formation of H-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.
Fmoc Protection: The final step would be the protection of the N-terminal amine of the dipeptide with the fluorenylmethyloxycarbonyl (Fmoc) group, typically using Fmoc-OSu or Fmoc-Cl, to yield the final product, This compound . acs.org
This approach ensures that the sterically hindered secondary amine of the pseudoproline does not need to be acylated, which is a significant advantage of using pre-formed pseudoproline dipeptides. sigmaaldrich.com
The control of stereochemistry is paramount during the synthesis of pseudoproline dipeptides, as the biological activity and conformational properties of the final peptide are highly dependent on the correct stereoisomers of the constituent amino acids. The compound name This compound implies specific stereochemistry at the alpha-carbons of both serine and threonine, as well as at the newly formed stereocenter in the oxazolidine ring.
The formation of the oxazolidine ring from L-threonine with a ketone like acetone can result in two diastereomers, (2S, 4S, 5R) and (2R, 4S, 5R), where the 4S, 5R configuration of the threonine backbone is retained. The stereochemical outcome at the C2 position of the oxazolidine ring is influenced by the reaction conditions and the reagents used. Research on similar systems has shown that the use of specific catalysts and reaction conditions can favor the formation of a single diastereomer. mdpi.com For instance, in the presence of nickel(II), the reaction of L-threonine with a carboxaldehyde has been shown to yield a single stereoisomer of the oxazolidine. mdpi.com This high degree of stereospecificity is attributed to the formation of a fused three-ring structure in the transition state, which dictates the facial approach of the reactants. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) Protocols
The primary application of This compound is in Fmoc-based solid-phase peptide synthesis (SPPS), where it serves to disrupt peptide aggregation and improve synthesis efficiency.
This compound is fully compatible with the widely used Fmoc/tBu SPPS strategy. medchemexpress.comchemimpex.com The key features of this compatibility are:
Fmoc Group: The N-terminal Fmoc group is base-labile and can be removed under standard conditions (e.g., 20% piperidine (B6355638) in DMF) without affecting the tBu or the pseudoproline protecting groups. merckmillipore.com
tBu Group: The tert-butyl protecting group on the serine side chain is acid-labile and is removed during the final cleavage from the resin with strong acid (e.g., TFA), at the same time as the pseudoproline ring is opened. medchemexpress.comchemimpex.com
Pseudoproline Ring: The oxazolidine ring is stable to the basic conditions used for Fmoc removal but is cleaved by the strong acidic conditions of the final cleavage step, regenerating the native threonine residue. chempep.commedchemexpress.com
This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids throughout the peptide synthesis process.
The incorporation of pseudoproline dipeptides like this compound into a growing peptide chain on a solid support is a critical step that requires efficient coupling reagents. Due to the steric hindrance of the dipeptide, the choice of coupling reagent and conditions can significantly impact the yield and purity of the final peptide.
Several classes of coupling reagents have been shown to be effective for the coupling of pseudoproline dipeptides:
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and commonly used for coupling pseudoproline dipeptides. creative-peptides.comresearchgate.netnih.govpeptide.com HATU is often considered one of the most efficient coupling reagents due to the formation of a more reactive OAt ester. merckmillipore.comsigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective and widely used. merckmillipore.comnih.gov
Carbodiimides: The use of carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is another viable option. chempep.commerckmillipore.com
For optimal coupling, a several-fold excess of the pseudoproline dipeptide and coupling reagent over the resin loading is typically used. The reaction is generally carried out in a polar aprotic solvent such as DMF or NMP. While standard coupling times are often sufficient, monitoring the reaction progress with a qualitative test like the Kaiser test can ensure complete coupling. researchgate.net
Table 1: Commonly Used Coupling Reagents for Pseudoproline Dipeptides
| Coupling Reagent | Class | Key Characteristics |
|---|---|---|
| HBTU | Uronium/Aminium Salt | High coupling efficiency, rapid reaction times. creative-peptides.comnih.gov |
| HATU | Uronium/Aminium Salt | Very high reactivity, often superior for hindered couplings. merckmillipore.compeptide.comsigmaaldrich.com |
| HCTU | Uronium/Aminium Salt | Efficient and cost-effective alternative to HBTU. researchgate.net |
| PyBOP | Phosphonium Salt | Effective for standard and hindered couplings. merckmillipore.comnih.gov |
| DIC/HOBt | Carbodiimide/Additive | Classic coupling cocktail, effective at suppressing racemization. creative-peptides.comchempep.com |
| DIC/OxymaPure | Carbodiimide/Additive | A modern, efficient, and safer alternative to HOBt. merckmillipore.com |
Strategic Positioning of this compound to Overcome "Difficult Sequences"
"Difficult sequences" in peptide synthesis are often characterized by their high propensity for interchain aggregation, which is a primary cause of incomplete coupling reactions and poor synthetic outcomes. chempep.combachem.com The introduction of pseudoproline dipeptides, such as this compound, is a powerful strategy to mitigate these problems. bachem.commerckmillipore.com The core principle behind their efficacy lies in the temporary introduction of a "kink" in the growing peptide backbone, which disrupts the formation of regular secondary structures like β-sheets that are responsible for aggregation. chempep.compeptide.com
The oxazolidine ring of the pseudoproline moiety, formed between the threonine backbone nitrogen and the side-chain hydroxyl group, mimics the rigid ring structure of proline. chempep.com This structural feature favors a cis-amide bond with the preceding serine residue, effectively breaking the hydrogen-bonding patterns that lead to aggregation. chempep.comthieme-connect.de By preventing aggregation, the peptide chain remains better solvated, allowing for more efficient access of reagents to the N-terminal for subsequent coupling and deprotection steps. chempep.com This leads to improved coupling kinetics, higher yields, and greater purity of the crude peptide product. merckmillipore.com
The strategic placement of this compound is crucial for its effectiveness. Empirical guidelines suggest that spacing pseudoproline residues approximately every 6 amino acids can be highly effective in preventing aggregation in long and difficult sequences. merckmillipore.com It is also beneficial to insert a pseudoproline just before a known hydrophobic or aggregation-prone segment of the peptide. merckmillipore.com The successful synthesis of complex peptides, such as a 54-amino acid fragment of caveolin-1 (B1176169) and the highly amyloidogenic human Amylin (hIAPP), has been made possible through the strategic incorporation of pseudoproline dipeptides. chempep.comnih.govnih.gov In the case of hIAPP, synthesis using standard Fmoc-amino acids yielded only trace amounts of the desired peptide, while the inclusion of pseudoproline dipeptides enabled its efficient synthesis. nih.gov
Table 1: Examples of "Difficult Sequences" Synthesized Using Pseudoproline Dipeptides
| Peptide | Challenge | Outcome of Using Pseudoprolines | Reference |
|---|---|---|---|
| Human Amylin (hIAPP) (37 residues) | Highly prone to amyloidogenic aggregation | Enabled successful synthesis with high yield and purity | chempep.comnih.gov |
| Caveolin-1 fragment (54 residues) | Aggregation of the intramembrane domain | Successful synthesis achieved by modifying the positioning of pseudoproline dipeptides | nih.gov |
| RANTES (24-91) (68 residues) | High propensity for aggregation | Efficient synthesis was facilitated by the combined use of ChemMatrix resin and pseudoproline dipeptides | chempep.com |
Methodologies for Incorporation of Pseudoproline Monomers
While pseudoproline dipeptides like this compound are highly effective, their use is limited to the commercially available dipeptide sequences. An alternative and more flexible approach is the incorporation of pseudoproline monomers, such as Fmoc-Thr(ΨMe,MePro)-OH or Fmoc-Ser(ΨMe,MePro)-OH. iris-biotech.de This allows for the introduction of a pseudoproline residue after any amino acid in the peptide sequence, which is particularly advantageous when dealing with sequences containing non-natural or rare amino acids. iris-biotech.de
Historically, the coupling of the subsequent amino acid to the sterically hindered nitrogen of the pseudoproline monomer was considered inefficient. bachem.comiris-biotech.de However, advancements in coupling reagents and protocols have made the use of pseudoproline monomers a viable strategy. iris-biotech.de A study by Senko et al. investigated various activation methods for the acylation of a resin-bound pseudoproline monomer. iris-biotech.de
The following table summarizes the findings on the efficacy of different coupling methods for the incorporation of Fmoc-protected pseudoproline monomers.
Table 2: Efficacy of Acylation Methods for Pseudoproline Monomer Incorporation
| Activation Method | Efficacy | Reference |
|---|---|---|
| DIC/HOAt | Effective | iris-biotech.de |
| DIC/HOBt | Effective | iris-biotech.de |
| HATU/DIPEA | Effective | iris-biotech.de |
| TFFH/DIPEA | Effective | iris-biotech.de |
| Symmetrical Anhydrides | Effective | iris-biotech.de |
| BOP/DIPEA | Ineffective | iris-biotech.de |
The success of the coupling was found to be dependent on the steric bulk of the incoming amino acid's side chain. Amino acids with smaller side chains, such as alanine (B10760859) and leucine, coupled more efficiently than those with bulkier side chains like phenylalanine and tryptophan. iris-biotech.de
Solution-Phase Synthesis of Pseudoproline-Containing Peptide Fragments
The benefits of incorporating pseudoproline dipeptides extend to solution-phase peptide synthesis, particularly for the preparation of protected peptide fragments intended for segment condensation. bachem.compeptide.com Pseudoproline-containing peptides exhibit enhanced solubility in common organic solvents used in peptide synthesis. chempep.com This increased solubility is a significant advantage during the purification of protected peptide fragments, which can often be challenging due to aggregation. bachem.com
The synthesis of a protected peptide fragment containing this compound in solution would follow standard solution-phase peptide synthesis protocols. The C-terminal amino acid of the fragment is typically protected as a methyl or ethyl ester. The peptide chain is then elongated by sequential coupling of N-terminally protected amino acids, including the pseudoproline dipeptide, using standard coupling reagents such as HBTU or HATU. Purification of the intermediate fragments is often performed by precipitation and washing, or by column chromatography.
A key advantage of using pseudoproline-containing fragments in convergent synthesis strategies is that fragments with a C-terminal pseudoproline can be coupled with minimal risk of racemization at the C-terminal residue. bachem.compeptide.com This is a well-known benefit of C-terminal proline residues, and the pseudoproline mimics this behavior. The defined kink introduced by the pseudoproline can also pre-organize the peptide fragment into a conformation that is favorable for subsequent ligation reactions.
Post-Synthesis Hydrolysis and Regeneration of Native Peptide Backbone
A critical feature of the pseudoproline strategy is the reversibility of the modification. The native peptide backbone, containing serine and threonine, is regenerated during the final cleavage and deprotection steps. sigmaaldrich.com
Acid-Mediated Cleavage of the Psi(Me,Me)pro Oxazolidine Ring
The oxazolidine ring of the Psi(Me,Me)pro moiety is stable to the basic conditions used for Fmoc group removal but is readily cleaved under strong acidic conditions. chempep.combachem.com The standard method for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups, which typically involves treatment with trifluoroacetic acid (TFA), is sufficient to hydrolyze the oxazolidine ring and regenerate the native threonine residue. sigmaaldrich.com
The cleavage is typically performed using a cocktail of TFA with scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. acs.org For oxazolidine-based pseudoprolines derived from serine and threonine, the cleavage is generally efficient, occurring within 1 to 3 hours at room temperature. acs.orgnih.gov However, some studies have reported that elevated temperatures (e.g., 45 °C) may be required for complete deprotection in certain sequence contexts. nih.gov Recent research using automated flow peptide chemistry has indicated that the oxazolidine ring can exhibit unexpected stability to 95% TFA under certain conditions, potentially due to the formation of a stable imine. mdpi.com However, under standard batch cleavage conditions, complete removal is the expected outcome.
Removal of Fmoc and tert-Butyl Protecting Groups
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is the standard Nα-protection used in combination with pseudoproline dipeptides for SPPS. nih.gov The Fmoc group is base-labile and is typically removed by treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comiris-biotech.de The deprotection reaction proceeds via a β-elimination mechanism and is generally rapid, often completing within minutes. researchgate.net Alternative, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed for Fmoc removal, which can be beneficial in preventing certain side reactions. iris-biotech.de
The tert-butyl (tBu) group, used here to protect the side-chain hydroxyl group of serine, is an acid-labile protecting group. chemimpex.com It is stable to the basic conditions of Fmoc removal but is cleaved concomitantly with the pseudoproline oxazolidine ring and the cleavage of the peptide from most resins during the final TFA treatment. sigmaaldrich.comchemimpex.com The standard TFA cleavage cocktail containing scavengers effectively removes the tert-butyl group to yield the free hydroxyl group of serine. chemimpex.com
Conformational Effects of the Psi Me,me Pro Moiety on Peptide Structure and Dynamics
Impact on Peptide Backbone Conformation
The rigid, cyclic structure of the Psi(Me,Me)pro moiety directly influences the local and global conformation of the peptide chain.
Proline and its analogues are well-known for their ability to introduce sharp bends or "kinks" in the peptide backbone. vaia.comnih.govyoutube.com This is primarily due to the cyclic nature of the side chain, which restricts the rotation around the N-Cα bond, severely limiting the allowable phi (φ) and psi (ψ) dihedral angles. youtube.com The presence of the tetramethyl substitution in the Psi(Me,Me)pro moiety further amplifies this effect, leading to a more pronounced and rigid kink in the polypeptide chain. nih.gov This conformational restriction is a key feature in the function of many proteins and can be strategically employed in peptide design. vaia.comnih.gov The introduction of these kinks can act as signals for the initiation or termination of helical structures within a peptide. vaia.com
Table 1: Impact of Proline and its Analogs on Peptide Backbone Conformation
| Feature | Description | Reference |
| Kink Formation | The cyclic side chain of proline and its analogs disrupts the regular hydrogen bonding pattern of secondary structures like alpha-helices, causing a distinct bend in the peptide backbone. | vaia.comnih.govnih.gov |
| Restricted Dihedral Angles | The pyrrolidine (B122466) ring of proline analogs limits the rotational freedom around the N-Cα bond, constraining the peptide's conformational space. | youtube.com |
| Structural Scaffolding | The rigid conformation can serve as a template, influencing the overall three-dimensional structure of the peptide. | nih.gov |
The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. sigmaaldrich.comnih.govnih.gov Unlike other peptide bonds where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of an Xaa-Pro bond is relatively small, leading to a significant population of the cis isomer. sigmaaldrich.comnih.gov The rate of interconversion between these two forms is slow and can be a rate-limiting step in protein folding. sigmaaldrich.com
The Psi(Me,Me)pro moiety, as a proline analogue, also influences the cis/trans isomerization of the preceding amide bond. The steric bulk of the tetramethyl groups can be used to favor one conformation over the other. For instance, α-methylproline, another proline analogue, has been shown to constrain the prolyl peptide bond in a trans conformation. aminer.org The ability to control the cis/trans ratio is a valuable tool in peptide design, as the isomeric state can significantly impact biological activity. nih.gov The introduction of pseudoprolines can reversibly induce cis amide bonds into the peptide backbone, acting as a molecular hinge. iris-biotech.de
Table 2: Factors Influencing Cis/Trans Isomerization of Xaa-Pro Bonds
| Factor | Influence on Isomerization | Reference |
| Steric Hindrance | Bulky substituents on the proline ring, such as the methyl groups in Psi(Me,Me)pro, can sterically favor either the cis or trans conformation. | aminer.org |
| Electronic Effects | Modifications to the proline ring can alter the electronic character of the amide bond, affecting the rotational barrier. | sigmaaldrich.com |
| Solvent Environment | The polarity and hydrogen-bonding capacity of the solvent can influence the equilibrium between the cis and trans isomers. | nd.edu |
Disruption of Intermolecular Interactions and Secondary Structure Formation
One of the most significant applications of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH in SPPS is its ability to mitigate peptide aggregation. sigmaaldrich.comnih.govchemimpex.com
During SPPS, growing peptide chains, particularly those with a high content of hydrophobic residues, can adopt intermolecular beta-sheet structures. nih.gov This aggregation leads to incomplete coupling reactions, low yields, and purification difficulties. The kink introduced by the Psi(Me,Me)pro moiety effectively disrupts the formation of these extended beta-sheet structures. nih.govnih.gov By breaking the regular, linear arrangement of the peptide backbone, the Psi(Me,Me)pro unit prevents the chains from aligning and forming the hydrogen bonds characteristic of beta-sheets. This makes the synthesis of "difficult sequences" more feasible. nih.govchemimpex.com
Peptide aggregation on the solid support also leads to poor solvation of the growing chain, further hindering reaction kinetics. sigmaaldrich.comnih.govchemimpex.com By disrupting intermolecular interactions, the Psi(Me,Me)pro moiety helps to keep the peptide chains more accessible to solvents and reagents. nih.gov This improved solvation enhances the efficiency of both the coupling and deprotection steps in SPPS, leading to higher purity and yield of the final peptide product. nih.govchemimpex.com The use of pseudoprolines has been shown to solubilize peptides that would otherwise be sparingly soluble or completely insoluble. nih.gov
Pseudoproline as a Conformational Constraint and Turn Inducer
Pseudoproline dipeptides, derived from serine, threonine, or cysteine, are specialized building blocks designed to overcome challenges in peptide synthesis, particularly those related to aggregation. chempep.com The defining structural feature of a pseudoproline is the formation of a five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring, which incorporates the amino acid side chain and its α-amino group. chempep.combachem.com This cyclic structure, as seen in the Thr(Psi(Me,Me)pro) portion of the title compound, imposes significant steric constraints on the peptide backbone.
The primary mechanism of action for pseudoproline is the disruption of secondary structures, especially β-sheet formation, which is a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS). wikipedia.orgnih.govacs.org By introducing a "kink" into the growing peptide chain, pseudoprolines prevent the interchain hydrogen bonding necessary for aggregate formation. wikipedia.orgpeptide.com This enhances the solvation of the peptide, leading to improved coupling efficiencies and higher yields of the final product. chempep.comiris-biotech.de
The term "pseudoproline" itself highlights its function as a proline mimic. chempep.compeptide.com Proline is unique among the proteinogenic amino acids due to its cyclic pyrrolidine side chain, which restricts the available conformational space, particularly the backbone dihedral angle φ. nih.gov This inherent rigidity and the lack of an amide proton make proline a well-known "breaker" of secondary structures like α-helices and β-sheets. sigmaaldrich.com
The oxazolidine ring of the Thr(Psi(Me,Me)pro) moiety effectively imitates these conformational properties of proline. chempep.com A key aspect of this mimicry is the propensity of the Xaa-ΨPro amide bond (where Xaa is the preceding amino acid residue, in this case, Ser) to adopt a cis-conformation. wikipedia.orgiris-biotech.depeptide.com While most peptide bonds in proteins prefer the trans isomer, the energy difference between the cis and trans conformations for an Xaa-Pro bond is much smaller. sigmaaldrich.com For C2-substituted pseudoprolines, this preference for the cis-amide bond is even more pronounced, resulting in a distinct kink in the peptide backbone. wikipedia.org This induced turn conformation disrupts ordered structures, effectively mimicking the structural role of a proline residue. bachem.comnih.gov
The conformational restriction can be summarized by the torsion angles of the peptide backbone:
| Torsion Angle | Description | Effect of Proline/Pseudoproline |
| Phi (φ) | Rotation around the N-Cα bond | Restricted to approximately -65° ± 25° for proline. nih.gov Pseudoproline imposes similar constraints. |
| Psi (ψ) | Rotation around the Cα-C' bond | Influenced by the ring pucker. |
| Omega (ω) | Rotation around the C'-N bond (peptide bond) | Strong preference for cis conformation (~180° for trans, ~0° for cis), inducing a turn. wikipedia.orgpeptide.com |
This mimicry is not merely structural but also functional. By inserting a temporary proline-like constraint, chemists can control peptide conformation during synthesis to prevent aggregation and then restore the native threonine residue upon final cleavage with acid, as the oxazolidine ring is labile to trifluoroacetic acid (TFA). bachem.compeptide.com
The ability of pseudoproline to induce a turn or "kink" in a linear peptide chain is particularly advantageous for the synthesis of cyclic peptides. peptide.comdntb.gov.ua Peptide cyclization is an intramolecular reaction that requires the N- and C-termini of the linear precursor to be in close proximity. The introduction of a pseudoproline acts as a "turn-inducer," pre-organizing the linear peptide into a conformation that is conducive to ring closure. chempep.comiris-biotech.dedntb.gov.ua
This pre-organization significantly accelerates the rate of cyclization and often leads to higher yields compared to the corresponding linear peptide without the pseudoproline modification. nih.govpeptide.comacs.org The induced cis-amide bond brings the peptide ends closer together, increasing the effective molarity of the reacting groups and favoring the desired intramolecular reaction over competing intermolecular oligomerization.
Research findings have demonstrated the effectiveness of this approach. For instance, studies on the on-resin cyclization of conotoxin derivatives showed that peptides containing cysteine-based pseudoprolines underwent complete macrocyclization, whereas the analogous peptides without pseudoprolines resulted in significantly lower cyclization efficiencies. nih.govacs.org
| Peptide System | Modification | Cyclization Efficiency | Reference |
| Conotoxin Derivative 1 | Cys(ψMe,Mepro) | Complete | nih.gov, acs.org |
| Conotoxin Derivative 1 | No Pseudoproline | 52% | nih.gov, acs.org |
| Conotoxin Derivative 2 | Cys(ψMe,Mepro) | Complete | nih.gov, acs.org |
| Conotoxin Derivative 2 | No Pseudoproline | 70% | nih.gov, acs.org |
| Amylin (1-13) | Pseudoproline | Accelerated on-resin cyclization | peptide.com |
This strategy has been successfully applied in various contexts, including head-to-tail cyclizations and ring-closing metathesis, making pseudoproline dipeptides like this compound powerful tools for synthesizing structurally complex and biologically relevant cyclic peptides. peptide.comdntb.gov.ua
Advanced Spectroscopic and Structural Characterization of Pseudoproline Containing Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a 2,2-dimethylated pseudoproline residue, such as that in Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH, strongly favors the cis conformation of the preceding amide bond (in this case, the Ser-Thr bond). researchgate.net This is a well-documented phenomenon for dipeptides where the N-terminus is protected. uow.edu.auscispace.comresearchgate.net
Studies on a series of 14 threonine-derived pseudoproline dipeptides have shown that the cis conformer is predominant in solution, irrespective of the N-terminal amino acid's side chain or the stereochemistry of the threonine residue when an N-terminal protecting group is present. researchgate.netuow.edu.auscispace.com For instance, in N-protected Xaa-Thr(ΨMe,MePro) dipeptides, the cis population is consistently high. The presence of the gem-dimethyl group on the oxazolidine (B1195125) ring sterically disfavors the trans conformation, thus shifting the equilibrium towards cis. elsevierpure.com This effect is crucial for the structure-disrupting properties of pseudoprolines. chempep.com
The ratio of cis to trans conformers can be accurately quantified by integrating the distinct signals for each isomer in ¹H NMR spectra. researchgate.netnih.gov For example, the incorporation of Ser(ΨMe,Mepro) into a phosphopeptide resulted in a 69% cis Leu-ΨPro bond content, while the Thr(ΨMe,Mepro) analog showed 63% cis content. elsevierpure.com In contrast, for dipeptides with a free N-terminus, the cis:trans ratio can vary significantly depending on the side chain of the preceding amino acid. uow.edu.auscispace.comresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Assessment
Circular Dichroism (CD) spectroscopy is an indispensable analytical technique for evaluating the secondary structure of peptides and proteins in solution. nih.govscispace.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. mdpi.com The resulting CD spectrum provides a distinct signature for different types of secondary structures.
In the context of peptides synthesized using this compound, CD spectroscopy is not used to analyze the dipeptide itself, but rather the final, purified peptide after the pseudoproline has been removed. Its purpose is to verify that the peptide has correctly folded into its intended secondary structure, which could be α-helical, β-sheet, a polyproline II (PPII) helix, or a disordered random coil. nih.govmdpi.com For example, studies on the synthesis of the amyloid-beta peptide (Aβ42) have utilized pseudoproline dipeptides to manage aggregation, with CD spectroscopy subsequently employed to confirm the characteristic β-sheet and random coil content of the final product. rsc.org Similarly, CD analysis of synthetic α-Calcitonin Gene-Related Peptide (α-CGRP) analogues, prepared with pseudoprolines, confirmed that their folding was comparable to the native peptide. mdpi.com
The far-UV region (typically 190-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation. Each secondary structure type has characteristic spectral features, including the position and sign of positive and negative bands. By deconvoluting the experimental spectrum, the percentage of each structural element within the peptide can be estimated.
Table 1: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| Random Coil | ~212 | ~195 |
| Polyproline II (PPII) Helix | ~220-228 | ~190-205 |
This analysis is critical for confirming that the temporary disruption of structure during synthesis by the pseudoproline dipeptide has successfully allowed for the creation of a difficult peptide sequence, which then adopts its biologically active conformation.
Mass Spectrometry for Purity Assessment
Mass spectrometry (MS) is a cornerstone technique for the chemical analysis and quality control of synthetic peptides and the building blocks used to create them, including this compound. kcl.ac.ukpacific.edu It provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, which allows for the confirmation of molecular weight and the assessment of purity. pacific.edu
For the dipeptide building block, this compound, electrospray ionization mass spectrometry (ESI-MS) is commonly used to verify its identity and purity before it is used in peptide synthesis. The analysis confirms that the compound has the correct molecular weight of 524.61 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing an additional layer of certainty.
The purity is determined by analyzing the full mass spectrum. In an ideal analysis of a pure sample, a single major peak corresponding to the target molecule (e.g., as the protonated ion, [M+H]⁺) would be observed. The presence of other peaks indicates impurities, which could be byproducts from the synthesis of the dipeptide itself. The purity level can be quantified by calculating the abundance ratio, which is the intensity of the ion peak for the target compound relative to the sum of intensities for all peaks in the spectrum. kcl.ac.uk Studies analyzing large sets of synthetic peptides often consider an abundance ratio of over 50% to indicate a successful synthesis, with many achieving over 87%. kcl.ac.uk
Tandem mass spectrometry (MS/MS) can be used to further characterize the dipeptide by fragmenting the parent ion and analyzing the resulting product ions. This provides structural information that can be used to distinguish between isomers and confirm the sequence of the dipeptide. nih.gov
Table 2: Theoretical m/z Values for Common Adducts of this compound
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₂₉H₃₇N₂O₇⁺ | 525.2595 |
| [M+Na]⁺ | C₂₉H₃₆N₂O₇Na⁺ | 547.2414 |
| [M+K]⁺ | C₂₉H₃₆N₂O₇K⁺ | 563.2154 |
| [M-H]⁻ | C₂₉H₃₅N₂O₇⁻ | 523.2450 |
Ultimately, mass spectrometry provides the definitive data needed to ensure that the this compound building block meets the high purity standards required for its successful application in the synthesis of complex peptides.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| Serine |
| Threonine |
Computational Chemistry and Molecular Modeling of Psi Me,me Pro Functionality
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful lens to explore the dynamic nature of peptides, capturing their movements and conformational changes over time. For peptides containing the Psi(Me,Me)pro functionality, these simulations have been crucial in understanding their conformational landscapes, aggregation behavior, and the influence of the surrounding solvent.
The introduction of a Psi(Me,Me)pro residue significantly alters the conformational possibilities of a peptide chain. Unlike the flexible backbone of many amino acids, the oxazolidine (B1195125) ring of pseudoproline imposes steric constraints that are similar to those of proline. This constraint introduces a "kink" into the peptide backbone, which is highly effective at disrupting the extended conformations that lead to β-sheet formation and subsequent aggregation. scispace.com
Computational studies on model pseudoproline dipeptides, such as those derived from serine (Oxa) and threonine, reveal a preference for specific backbone dihedral angles (phi, ψ) that favor bent or turn-like structures over linear ones. The dimethyl substitution on the pseudoproline ring further influences these preferences. Molecular dynamics simulations allow for the mapping of the potential energy surface of these peptides, identifying the most stable conformations and the energy barriers between them. These simulations have shown that the presence of the pseudoproline ring can stabilize conformations that are less accessible to their non-pseudoproline counterparts, thereby pre-organizing the peptide for specific structural motifs or disrupting undesirable aggregation pathways.
A primary application of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is to mitigate peptide aggregation during SPPS. MD simulations have provided a molecular-level rationale for this phenomenon. Simulations of peptide aggregation often show that peptides with a high propensity to form β-sheets will readily self-assemble into ordered, and often insoluble, fibrillar structures. nih.gov
By introducing a Psi(Me,Me)pro residue, the tendency to adopt the necessary extended conformation for β-sheet formation is significantly reduced. Simulations of peptides containing pseudoproline show a disruption of the intermolecular hydrogen bonding patterns that are critical for the stability of β-sheet aggregates. scispace.com The kink induced by the pseudoproline ring sterically hinders the close packing of peptide chains, thus preventing the initiation and elongation of aggregates. Coarse-grained and all-atom MD simulations can model this process, demonstrating that even a single pseudoproline incorporation can drastically alter the aggregation kinetics and thermodynamics of a peptide sequence. arxiv.orguzh.ch
The conformation of a peptide is not solely determined by its sequence but is also heavily influenced by its interaction with the surrounding solvent. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of their effects. Studies on model peptides have shown that solvent polarity plays a significant role in the conformational preferences of pseudoproline-containing peptides. nih.govrsc.orgaps.org
In polar solvents like water, the solvent can effectively solvate the peptide backbone, which can influence the stability of different conformers. For some peptides, an increase in solvent polarity can favor more extended structures like the polyproline II (PPII) helix. indiana.edunih.gov Conversely, in less polar environments, intramolecular hydrogen bonds may become more favorable, leading to more compact, folded structures. MD simulations can quantify these effects by calculating the solvent accessible surface area and analyzing the specific hydrogen bonding patterns between the peptide and solvent molecules. This understanding is crucial for predicting the behavior of this compound in the diverse solvent environments encountered during peptide synthesis and purification.
| Solvent | Predominant Conformation | Key Observation from MD Simulations | Reference |
|---|---|---|---|
| Water (Polar Protic) | Polyproline II (PPII)-like, Extended | Favors solvation of the peptide backbone, stabilizing extended conformations. | nih.govindiana.edu |
| Methanol (Polar Protic) | Mixture of conformations, reduced PPII propensity compared to water. | Acts as a hydrogen bond donor and acceptor, but with different effects on backbone hydration than water. | nih.govrsc.org |
| Chloroform (Nonpolar) | Helical/Turn-like | Promotes intramolecular hydrogen bonding, leading to more compact structures. | rsc.org |
| Aqueous Urea | Decreased helical propensity | Urea disrupts water structure and directly interacts with the peptide, destabilizing helical structures. | nih.gov |
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
While MD simulations provide insights into the dynamic behavior of peptides, quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and energetics of molecules. These methods are particularly valuable for studying chemical reactions and conformational changes that involve the breaking and forming of bonds, such as cis-trans isomerization.
The peptide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. The interconversion between these two isomers, known as cis-trans isomerization, is often a slow process and can be a rate-limiting step in protein folding. nih.gov Quantum chemical calculations have been employed to map the energy landscape of this isomerization process for model pseudoproline dipeptides.
These calculations determine the relative energies of the cis and trans states, as well as the energy of the transition state that connects them. Studies on model systems have shown that the energy barrier for cis-trans isomerization in pseudoproline-containing peptides can be lower than that for proline itself. dntb.gov.ua This is attributed to the electronic effects of the heteroatom in the pseudoproline ring, which can influence the double-bond character of the peptide bond. By providing a quantitative measure of these energy barriers, quantum chemical calculations help to explain the kinetic observations of faster isomerization rates in pseudoproline-containing peptides.
| Model Dipeptide | Method | Solvent | ΔE (trans - cis) (kcal/mol) | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Ac-Oxa-NHMe | B3LYP/6-31+G(d) | Gas Phase | -0.5 | ~18-20 | dntb.gov.ua |
| Ac-Thz-NHMe | B3LYP/6-31+G(d) | Gas Phase | -1.2 | ~17-19 | dntb.gov.ua |
| Ac-Pro-NHMe | B3LYP/6-31+G(d) | Gas Phase | 2.1 | ~20-22 | dntb.gov.ua |
Note: The values presented are for model systems and serve to illustrate the relative trends in the energetic parameters of pseudoproline-containing peptides compared to proline-containing peptides.
The stability and conformational preferences of the Psi(Me,Me)pro ring itself are fundamental to its function. Quantum chemical calculations can provide a detailed picture of the electron distribution within the oxazolidine ring and the attached peptide backbone. These calculations help to rationalize the observed geometries and the nature of the chemical bonds.
DFT studies can be used to analyze the molecular orbitals, atomic charges, and electrostatic potential of the molecule. This information is crucial for understanding how the Psi(Me,Me)pro moiety interacts with other molecules, including solvent and other peptide chains. For instance, the analysis of the molecular electrostatic potential can identify regions of the molecule that are more likely to engage in hydrogen bonding or other non-covalent interactions. Furthermore, these calculations can assess the intrinsic stability of the oxazolidine ring, confirming its robustness under the conditions of peptide synthesis and its lability during the final deprotection step with strong acid.
Homology Modeling and Structure Prediction of Complex Peptides Incorporating Pseudoprolines
The prediction of the three-dimensional structure of peptides is a critical step in understanding their biological function and in the rational design of novel therapeutic agents. Computational methods, particularly homology modeling, have become indispensable tools for this purpose. nih.gov However, the incorporation of non-natural amino acids, such as the pseudoproline (ΨPro) moiety in this compound, introduces unique and significant challenges to these standard prediction pipelines.
Homology modeling, or comparative modeling, constructs an atomic-resolution model of a target sequence based on an experimentally determined three-dimensional structure of a related homologous peptide or protein that serves as a "template". nih.govyoutube.com The success of this method is fundamentally dependent on the degree of sequence similarity between the target and the template; a sequence identity of over 30% is generally considered necessary for generating a reliable model. nih.govnih.gov
The primary challenge in applying classical homology modeling to peptides containing a Thr(Psi(Me,Me)pro) unit is the artificial nature of the pseudoproline residue itself. The dimethyl-substituted oxazolidine ring is a synthetic modification designed to induce a specific "kink" in the peptide backbone, which disrupts the formation of regular secondary structures like β-sheets that can lead to aggregation during synthesis. chempep.compeptide.com This proline-like, cis-amide bond-favoring structure is a hallmark of pseudoproline's function but does not have a naturally occurring counterpart in the Protein Data Bank (PDB). wikipedia.org Consequently, finding a suitable template with high sequence and, more importantly, structural homology is virtually impossible, rendering standard homology modeling approaches ineffective for the pseudoproline region. oup.comyoutube.com
Given the limitations of classical homology modeling, the scientific community relies on a combination of de novo prediction methods, hybrid strategies, and the integration of experimental data to predict the structures of complex peptides incorporating pseudoprolines.
Alternative and Hybrid Modeling Strategies
Modern peptide structure prediction often employs fragment-based assembly, as seen in servers like PEP-FOLD and the Rosetta suite. univ-paris-diderot.frnih.gov These methods construct tertiary structures by piecing together short, experimentally-derived structural fragments. While powerful, their accuracy for pseudoproline-containing peptides depends on the presence of appropriate non-standard turn conformations within their fragment libraries or the ability to accurately parameterize the unique stereochemical constraints of the oxazolidine ring.
A more robust strategy involves the synergy of computational modeling with experimental data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. NMR can provide crucial short- and medium-range structural information, such as Nuclear Overhauser Effect (NOE) distances and dihedral angle restraints, which can be used to guide and validate computational models. nih.govnih.gov In a case study involving a delta-conotoxin analog containing a thiazolidine (B150603) pseudoproline, NMR and molecular modeling studies were combined to confirm the presence of a locked cis-amide bond induced by the pseudoproline residue. bachem.com
The table below summarizes the challenges and the corresponding computational strategies employed for peptides with pseudoproline modifications.
| Challenge | Computational Strategy | Rationale |
| Lack of Homologous Templates | Avoidance of classical homology modeling for the ΨPro region. | The artificial oxazolidine ring structure has no natural equivalent in PDB, making template identification impossible. oup.com |
| Unique Backbone Conformation | Use of de novo / fragment-based methods (e.g., Rosetta, PEP-FOLD). | These methods build structures from smaller pieces and are not reliant on a single global template. univ-paris-diderot.frnih.gov |
| Parameterization of Non-Natural Residue | Integration of experimental data (e.g., NMR restraints) into modeling protocols. | Experimental data provides real-world constraints to force the model into a conformationally correct state around the ΨPro kink. nih.govbachem.com |
| Model Refinement and Validation | Molecular Dynamics (MD) simulations. | MD simulations are used to explore the conformational landscape, assess the stability of the predicted structure, and refine side-chain packing. youtube.com |
Integration of Experimental and Computational Data
The combination of experimental and computational data is a powerful paradigm for determining the structure of complex peptides. NMR-derived restraints provide the essential framework for the peptide's conformation, which is then refined using energy minimization and molecular dynamics simulations.
The following table outlines the key data types used in such a hybrid approach.
| Data Type | Source | Purpose in Structure Prediction |
| Distance Restraints (NOEs) | 2D NMR (NOESY/ROESY) | Define through-space proximity between protons (<5 Å), outlining the peptide's fold. nih.gov |
| Torsion Angle Restraints | 2D NMR (COSY/TOCSY) | Constrain the dihedral angles (φ, ψ) of the peptide backbone, defining local conformation. nih.gov |
| Hydrogen Bond Indicators | NMR (Amide proton temp. coefficients) | Identify slowly exchanging amide protons involved in stable intramolecular hydrogen bonds, confirming secondary structures like β-turns. nih.gov |
| Force Field Parameters | Quantum Mechanics / Empirical Derivation | Define the energetic properties (bond lengths, angles, dihedrals, van der Waals forces) for the non-natural Psi(Me,Me)pro residue. nih.gov |
| Conformational Ensembles | Molecular Dynamics (MD) Simulation | Generate a set of low-energy structures consistent with experimental restraints, representing the peptide's dynamic nature in solution. youtube.com |
Applications and Impact in Advanced Peptide Research and Development
Synthesis of "Difficult" and Aggregation-Prone Peptide Sequences
A primary challenge in solid-phase peptide synthesis (SPPS) is the tendency of growing peptide chains to aggregate on the solid support, leading to incomplete reactions and the formation of deletion or truncated sequences. chempep.com This is particularly common with hydrophobic peptides or those prone to forming stable secondary structures like β-sheets. chempep.com Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH addresses this by introducing a temporary "kink" in the peptide backbone. chempep.com The threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) ring, which disrupts the inter-chain hydrogen bonding that causes aggregation. chempep.comsigmaaldrich.com This approach enhances the solvation of the peptide chain, allowing for more efficient and complete coupling and deprotection steps. chempep.commerckmillipore.com
The strategic incorporation of this compound and similar pseudoproline dipeptides has a dramatic effect on the quality of the final crude peptide. By preventing aggregation, these building blocks lead to better and more predictable reaction kinetics. merckmillipore.commerckmillipore.com The result is a significant increase in the purity of the crude product, which simplifies subsequent HPLC purification and boosts the final isolated yield. chempep.commerckmillipore.com In the synthesis of highly aggregated sequences, the insertion of a single pseudoproline has been reported to increase product yield by as much as tenfold. merckmillipore.com The use of pseudoproline dipeptides often makes the difference between a failed synthesis, yielding only trace amounts of the desired product, and a successful one that produces the target peptide in high purity. chempep.com
Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis Outcomes
| Challenge | Synthesis without Pseudoproline | Synthesis with Pseudoproline | Reference(s) |
| Peptide Aggregation | Forms inter-chain β-sheets, hindering reagent access. | Oxazolidine ring disrupts secondary structures, improving solvation. | chempep.comchempep.com |
| Crude Product Purity | Low purity with multiple deletion and truncated sequences. | Significantly higher purity of the target peptide. | merckmillipore.comresearchgate.net |
| Overall Yield | Often very low or results in synthesis failure. | Dramatically increased yields, enabling successful synthesis. | chempep.commerckmillipore.com |
| Purification | Difficult and time-consuming due to complex crude mixture. | Simplified HPLC purification with higher product recovery. | chempep.commerckmillipore.com |
The value of this compound and its analogs is clearly demonstrated in the synthesis of notoriously difficult, biologically important peptides that are otherwise inaccessible by standard SPPS methods.
Human Amylin (hAmylin/IAPP): This 37-residue peptide is highly amyloidogenic and prone to aggregation. Standard Fmoc synthesis methods typically yield only trace amounts of the correct product. However, by incorporating pseudoproline dipeptides, hAmylin and its fragments have been successfully synthesized with high yield and purity. chempep.combachem.com
RANTES (CCL5): This 68-amino acid chemokine has a high propensity to aggregate, making its stepwise synthesis extremely challenging. Attempts to synthesize it on a standard polystyrene resin failed. Success was achieved by combining the use of pseudoproline dipeptides with a specialized, PEG-based ChemMatrix resin, which together overcame the severe aggregation issues. chempep.comresearchgate.net
Human Growth Hormone (hGH) Fragments: The C-terminal region of hGH is another sequence known to be difficult to synthesize. A recent study accomplished the first successful synthesis of a 16-residue C-terminal hGH fragment by incorporating a pseudoproline monomer at two serine positions. nih.govacs.org This demonstrates that even without being part of a dipeptide, the pseudoproline structure is powerful enough to enable the synthesis of otherwise "inaccessible" sequences. nih.govacs.org
Table 2: Case Studies in the Synthesis of Difficult Peptides Using Pseudoprolines
| Target Peptide | Challenge | Outcome with Pseudoproline Strategy | Reference(s) |
| hAmylin (IAPP) | Extreme aggregation propensity; standard synthesis fails. | Successful synthesis with high yield and purity. | chempep.combachem.com |
| RANTES (CCL5) | 68-amino acid chemokine with severe aggregation issues. | Enabled successful synthesis, especially when combined with ChemMatrix resin. | chempep.combachem.comresearchgate.net |
| hGH Fragment | "Inaccessible" C-terminal fragment due to aggregation. | First successful synthesis accomplished using pseudoproline monomers. | nih.govacs.org |
Rational Design of Bioactive Peptides and Peptidomimetics
Beyond solving synthetic challenges, the unique structural properties of the pseudoproline moiety are leveraged in the rational design of novel peptide structures with tailored functions.
By enabling the synthesis of complex and previously inaccessible peptide sequences, this compound indirectly facilitates the development of new bioactive molecules. The ability to produce these peptides allows researchers to explore their biological activities and receptor binding profiles. The unique structure conferred by the dipeptide can lead to peptides with improved pharmacokinetic properties, potentially enhancing their therapeutic efficacy. chemimpex.com While the pseudoproline is removed during cleavage, its role is critical in the successful creation of the target peptide that can then be studied for its ability to interact with specific biological pathways. chemimpex.com
The oxazolidine ring of the pseudoproline does more than just break up aggregates; it acts as a temporary conformational lock. It restricts backbone flexibility and favors a cis-amide bond conformation, similar to natural proline. chempep.com This feature is a powerful tool for engineering peptides with specific, predetermined three-dimensional shapes. By pre-organizing a linear peptide into a turn-like structure, pseudoprolines can significantly increase the efficiency of processes like head-to-tail cyclization, which is a common strategy for creating conformationally constrained and more stable peptides. chempep.combachem.com This makes the dipeptide a key building block in the design of peptidomimetics, where precise control over the peptide's shape is crucial for its function. chempep.com
Development of Therapeutic Peptides and Drug Candidates
The ability to reliably synthesize complex peptides is a cornerstone of modern drug discovery. This compound plays a vital role in the pharmaceutical industry by enabling the production of peptide-based therapeutics that would otherwise be too difficult to manufacture chemically. chemimpex.comsigmaaldrich.com The successful synthesis of molecules like hAmylin (relevant to diabetes), RANTES (a chemokine involved in inflammation and HIV), hGH fragments, and sarafotoxin analogues (potent vasoconstrictors) underscores the importance of this dipeptide in creating therapeutically relevant compounds. chempep.combachem.comnih.govresearchgate.net Furthermore, related pseudoproline dipeptides have been used in the total chemical synthesis of complex proteins like ISGylated-Ubiquitin hybrid chains, which are critical for studying cellular pathways and developing new drug discovery platforms. medchemexpress.com
Applications in Protein Engineering and Mimicry
The precise control over peptide architecture afforded by this compound is of paramount importance in the field of protein engineering and the development of peptidomimetics. By introducing specific structural constraints, this dipeptide facilitates the stabilization of desired secondary structures and the recreation of protein folds.
The synthesis of collagen model peptides (CMPs) is crucial for understanding the structure and function of collagen, the most abundant protein in vertebrates. These peptides often consist of repeating tripeptide units, such as (Pro-Hyp-Gly), which self-assemble into the characteristic triple helix. However, the synthesis of long CMPs can be hampered by aggregation and the formation of undesired secondary structures.
While direct studies detailing the use of this compound in CMP synthesis are not extensively documented in the provided search results, the established principles of pseudoproline chemistry strongly support its potential utility. The ability to introduce a temporary turn or kink can be leveraged to facilitate the correct folding of the triple helix in synthetic collagen fragments. For instance, the strategic placement of a pseudoproline can help to pre-organize the peptide chain into a conformation that is conducive to triple helix formation.
A study on the synthesis of collagen-related tripeptides highlighted the importance of using specialized building blocks to achieve high purity for subsequent segment condensation into CMPs. nih.gov This underscores the value of using precisely engineered dipeptides like this compound to control the synthetic process and the final structure of complex peptides.
The ability to mimic the three-dimensional structure of protein active sites or binding domains is a cornerstone of rational drug design and functional proteomics. Peptides that can adopt the specific conformations of these regions, known as peptidomimetics, are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents.
This compound plays a significant role in this area by enabling the synthesis of peptides that can mimic specific protein folds, particularly β-turns and other non-helical secondary structures. The pseudoproline moiety acts as a potent turn-inducer. peptide.com The oxazolidine ring restricts the conformational freedom of the peptide backbone, favoring a cis-amide bond conformation that is characteristic of turns. chempep.compeptide.com This pre-organization of the peptide chain into a turn-like structure can be instrumental in mimicking the loops and turns of a native protein.
By strategically incorporating this compound into a peptide sequence, researchers can enforce a specific spatial arrangement of amino acid side chains, thereby recreating the topography of a protein's binding surface. This allows for the systematic investigation of the residues crucial for biological activity. The temporary nature of the pseudoproline is also a key advantage; it is stable during the synthetic process but is cleaved under standard trifluoroacetic acid (TFA) conditions, yielding the native peptide sequence with the desired induced fold. bachem.com
Mitigation of Unwanted Side Reactions during Peptide Synthesis
The synthesis of long and complex peptides is often plagued by a variety of side reactions that can significantly reduce the yield and purity of the final product. This compound has proven to be an effective tool in mitigating two of the most common and problematic side reactions: aspartimide formation and racemization.
Aspartimide formation is a notorious side reaction that can occur during Fmoc-SPPS, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid such as glycine (B1666218) (Gly), serine (Ser), or asparagine (Asn). The side-chain carboxyl group of Asp can attack the backbone amide bond, leading to the formation of a five-membered succinimide (B58015) ring. This aspartimide can then be hydrolyzed to give a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.
The incorporation of a pseudoproline dipeptide, such as one derived from this compound, in the vicinity of an Asp residue can effectively suppress aspartimide formation. peptide.com The structure-disrupting properties of the pseudoproline "kink" can alter the local peptide conformation in a way that disfavors the cyclization reaction required for aspartimide formation. By breaking up the regular secondary structure, the backbone is less likely to adopt the geometry needed for the intramolecular attack of the Asp side chain.
One study demonstrated that a pseudoproline located two residues C-terminal to an aspartic acid residue can prevent aspartimide formation. While this study did not use the exact compound , it highlights the general principle of using pseudoprolines for this purpose.
| Strategy | Mechanism | Compound Type |
| Conformational Disruption | Induces a "kink" in the peptide backbone, altering the local geometry to disfavor the cyclization reaction. | Pseudoproline Dipeptides (e.g., from this compound) |
Fragment condensation is a powerful strategy for the synthesis of very long peptides and small proteins. It involves the coupling of pre-synthesized peptide fragments, which can be more efficient than the linear stepwise synthesis of the entire sequence. However, a major drawback of this approach is the risk of racemization of the C-terminal amino acid of the acylating fragment during the coupling step.
It is well-established that peptides with a C-terminal proline are resistant to racemization during fragment condensation. Similarly, the use of a C-terminal pseudoproline has been shown to significantly reduce or eliminate the risk of epimerization. peptide.com Therefore, synthesizing a peptide fragment with a C-terminal Thr(Psi(Me,Me)pro) residue, which can be achieved using this compound as the penultimate building block, allows for its subsequent coupling to another fragment with minimal loss of stereochemical integrity.
The mechanism behind this suppression of racemization is attributed to the conformational constraints imposed by the pseudoproline ring, which disfavors the formation of the oxazolone (B7731731) intermediate that is responsible for racemization.
| C-terminal Residue of Acylating Fragment | Racemization Risk during Fragment Condensation | Relevant Building Block |
| Most amino acids | High | N/A |
| Proline | Low | Fmoc-Pro-OH |
| Pseudoproline (from Thr) | Low | Fmoc-Xaa-Thr(Psi(Me,Me)pro)-OH |
Emerging Challenges and Future Directions in Fmoc Ser Tbu Thr Psi Me,me Pro Oh Research
Optimization of Pseudoproline Placement within Diverse Peptide Sequences
The strategic placement of pseudoproline dipeptides is crucial for maximizing their effectiveness in preventing peptide aggregation and improving synthesis outcomes. chempep.comgyrosproteintechnologies.com While general guidelines exist, the optimal positioning can be highly sequence-dependent.
Key Considerations for Placement:
Hydrophobic Regions: Inserting pseudoprolines before hydrophobic stretches of amino acids can enhance solubility and coupling efficiency. chempep.compeptide.com
Spacing: A general recommendation is to space pseudoprolines approximately 5-6 residues apart to effectively disrupt the formation of secondary structures like β-sheets. chempep.compeptide.com
Proximity to Proline: A minimum of two amino acid residues should separate a pseudoproline from a natural proline residue or another pseudoproline. peptide.com
Research Focus:
Current research aims to develop more sophisticated predictive models and algorithms to guide the placement of pseudoproline dipeptides. These models would consider the specific amino acid sequence, its propensity for aggregation, and the desired final peptide conformation. The successful synthesis of complex peptides, such as a 54-amino-acid fragment of caveolin-1 (B1176169), has been achieved through the careful optimization of pseudoproline positioning, underscoring the importance of this strategic approach. chempep.com
Addressing Potential Steric Hindrance and Coupling Kinetics for Specific Sequences
While Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH offers significant advantages, the bulky oxazolidine (B1195125) ring can introduce steric hindrance, which may affect coupling kinetics. chempep.comiris-biotech.de This is particularly relevant when attaching an amino acid to the N-terminus of the pseudoproline.
Challenges:
Reduced Coupling Yields: The sterically hindered nature of the pseudoproline's nitrogen atom can lead to lower coupling yields. iris-biotech.de This is why pseudoprolines are almost exclusively used as pre-formed dipeptide units. activotec.compeptide.com
Sequence Dependence: The degree of steric hindrance and its impact on coupling efficiency can vary depending on the specific amino acid being coupled and the surrounding sequence.
Mitigation Strategies:
| Strategy | Description |
| Use of Preformed Dipeptides | The primary method to overcome poor coupling yields is the use of pre-formed pseudoproline dipeptides, which bypasses the difficult coupling step to the pseudoproline's nitrogen. chempep.compeptide.com |
| Microwave-Assisted Coupling | The application of microwave energy can accelerate coupling reactions, which may help to overcome some of the kinetic limitations imposed by steric hindrance, especially in the synthesis of long peptides. chempep.com |
| Optimized Coupling Reagents | Standard Fmoc SPPS coupling reagents such as HBTU and DIC/HOBt are generally effective for incorporating pseudoproline dipeptides. chempep.com Further research into novel coupling agents may provide even more efficient options. |
Future research will likely focus on developing new coupling methodologies and reagents that can further improve the efficiency of incorporating these sterically demanding building blocks.
Exploration of Novel Pseudoproline Derivatives and Their Unique Conformational Properties
The success of serine and threonine-derived pseudoprolines has spurred interest in developing novel derivatives with unique properties.
Current and Future Derivatives:
Cysteine-Derived Pseudoprolines: Thiazolidine-based pseudoprolines derived from cysteine have been developed and are commercially available. merckmillipore.com These have been shown to be as effective as their serine and threonine-derived counterparts in preventing aggregation. merckmillipore.com They also offer the potential for traceless conversion to alanine (B10760859) via desulfurization. researchgate.net
Derivatives with Tailored Heteroatoms: Research is exploring the incorporation of other heteroatoms, such as silicon or selenium, into the pseudoproline ring structure. chempep.com This could allow for fine-tuning of the conformational properties of the peptide backbone.
Acid-Stable Pseudoprolines: The development of more acid-stable pseudoproline derivatives, such as those based on 5,5-dimethylproline, has also been a subject of investigation. mdpi.com
The exploration of these novel derivatives will expand the toolkit available to peptide chemists, enabling greater control over peptide conformation and function.
Integration of Pseudoproline Technology with Automated and High-Throughput Synthesis Platforms
The compatibility of pseudoproline dipeptides with standard Fmoc SPPS protocols makes them well-suited for integration into automated synthesis platforms. chempep.comresearcher.life This is a critical area of development for both academic research and industrial applications.
Advantages of Automation:
Increased Throughput: Automated synthesizers can significantly increase the speed and efficiency of peptide production.
Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable synthesis outcomes.
Streamlined Production: The integration of pseudoproline dipeptides into fully automated, high-throughput systems could streamline the manufacturing of complex peptides for therapeutic and research purposes. chempep.com
The successful application of pseudoproline dipeptides in automated synthesis has already been demonstrated, leading to markedly improved yields, solubility, and ease of purification for long and difficult peptide sequences. researcher.life
Advanced Spectroscopic Methods for Real-Time Conformational Analysis during Synthesis
Understanding the conformational dynamics of a peptide chain during synthesis is essential for optimizing the process and ensuring the desired final product. Advanced spectroscopic techniques are being explored for real-time analysis.
Spectroscopic Techniques:
| Technique | Application in Peptide Analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for determining the three-dimensional structure of peptides in solution. nih.govnih.gov It can provide detailed information about the conformational preferences of the peptide backbone. |
| Circular Dichroism (CD) Spectroscopy | Used to study the secondary structure of peptides, providing information on the presence of α-helices, β-sheets, and random coils. nih.gov |
| Fourier Transform Infrared (FTIR) Spectroscopy | Can be used to assess the preferred conformations of peptides. nih.gov |
| Fluorescence Resonance Energy Transfer (FRET) | Acts as a "spectroscopic ruler" to measure distances between specific points in a peptide, offering insights into its conformation. bibliotekanauki.pl |
| Ultrafast Spectroscopy | Enables the real-time observation of elementary events in peptide conformational dynamics on the subnanosecond timescale. pnas.org |
While real-time monitoring of solid-phase synthesis presents challenges, the development of in-line spectroscopic methods could provide invaluable feedback for optimizing coupling times, deprotection steps, and the strategic placement of pseudoproline dipeptides.
Q & A
Basic Research Questions
Q. What is the role of Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : This compound is a pseudoproline dipeptide monomer used to disrupt secondary structures (e.g., β-sheets) during SPPS by introducing conformational kinks. This prevents aggregation of hydrophobic sequences, improving coupling efficiency and reducing truncation products. It is particularly useful in synthesizing "difficult" peptides with repetitive or sterically hindered residues. The ΨMe,MePro motif mimics a proline turn, enhancing solubility and chain elongation .
Q. How should Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH be stored and handled to maintain stability?
- Methodological Answer : Store the compound at -20°C (short-term) or -80°C (long-term) in a desiccated environment. Avoid prolonged exposure to moisture or oxygen. For solution preparation, use oxygen-free solvents (e.g., degassed DMF or NMP) to minimize oxidation of sensitive residues like Thr or Ser. Prepare fresh solutions whenever possible, as pseudoproline dipeptides can hydrolyze over time, especially under acidic or basic conditions .
Q. Why are pseudoproline dipeptides like Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH critical for synthesizing aggregation-prone sequences?
- Methodological Answer : Aggregation-prone sequences often form β-sheets or other secondary structures during SPPS, leading to incomplete couplings. Pseudoproline dipeptides introduce a flexible kink via the ΨPro structure, disrupting these interactions. Post-synthesis, the pseudoproline motif is cleaved under acidic conditions (e.g., TFA treatment) to regenerate native Ser/Thr residues. This strategy is essential for synthesizing peptides with high β-branched residue content (e.g., Val, Ile) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH into sequences with multiple β-branched residues?
- Methodological Answer :
- Coupling Reagents : Use PyBOP/DIEA or TBTU/DIEA for sterically hindered residues, as they enhance activation kinetics .
- Molar Excess : Apply 4–6 equivalents of the dipeptide monomer relative to resin loading to overcome slow coupling rates .
- Monitoring : Use MALDI-TOF MS after each coupling step to detect truncation products. If incomplete coupling is observed, perform a second coupling with fresh reagents .
- Temperature : Increase reaction temperature to 40°C to improve diffusion in rigid sequences .
Q. What experimental challenges arise when using Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH in tandem with other pseudoproline dipeptides, and how can they be addressed?
- Methodological Answer :
- Challenge : Competing steric effects or altered resin swelling when multiple pseudoproline motifs are present.
- Solution :
Sequential Incorporation : Introduce pseudoproline dipeptides at alternating positions to balance flexibility and steric demands .
Resin Selection : Use ChemMatrix® or low-loading Wang resins to improve solvation of hydrophobic regions .
Cleavage Optimization : Extend TFA cleavage time (e.g., 3–4 hours) to ensure complete removal of the ΨPro protecting group in densely modified sequences .
Q. How should researchers analyze contradictory data when Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH fails to improve synthesis efficiency?
- Methodological Answer :
- Step 1 : Verify monomer purity (>98% by HPLC) and storage conditions, as degraded monomers can lead to side reactions .
- Step 2 : Perform a Kaiser test or ninhydrin assay to confirm incomplete deprotection of the Fmoc group before coupling .
- Step 3 : Evaluate sequence context. Pseudoprolines are less effective in regions with adjacent charged residues (e.g., Arg, Lys) due to electrostatic interactions overriding conformational disruption. Consider alternative strategies like backbone amide protection or segment condensation .
Q. What are the limitations of Fmoc-Ser(tBu)-Thr(ΨMe,MePro)-OH in large-scale peptide synthesis?
- Methodological Answer :
- Cost and Availability : Commercial availability of specialized ΨPro dipeptides may limit scalability. In-house synthesis of the monomer is an alternative but requires expertise in dipeptide chemistry .
- Solubility : High concentrations of the monomer in DMF/NMP can lead to viscosity issues. Pre-dissolve in minimal solvent and filter before use .
- Post-Cleavage Modifications : Thr(tBu) deprotection under standard TFA conditions may require scavengers (e.g., triisopropylsilane) to prevent alkylation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
